4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a nitrobenzyl group, a pyridinylmethyl group, and a cyclopentapyrimidinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacteria , specifically Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Biochemical Pathways
Given its antimycobacterial activity, it likely interferes with essential biochemical processes within the mycobacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The compound exhibits significant antimycobacterial activity, suggesting it effectively inhibits the growth or survival of Mycobacteria . This could potentially lead to a decrease in the bacterial load in an infected individual, alleviating symptoms and promoting recovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentapyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopentapyrimidinone core.
Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.
Attachment of the Nitrobenzylthio Group: The final step involves the thiolation of the intermediate compound with a nitrobenzyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The pyridinylmethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Various halides and nucleophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrobenzyl group can yield nitroso derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, and other chemical products. Its unique properties make it valuable for various applications, including the production of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-((4-nitrobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: Similar structure with a different position of the pyridinylmethyl group.
4-((4-nitrobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: Another positional isomer with the pyridinylmethyl group at a different position.
Uniqueness
The uniqueness of 4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-nitrophenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-20-22-19(28-13-15-4-6-16(7-5-15)24(26)27)17-2-1-3-18(17)23(20)12-14-8-10-21-11-9-14/h4-11H,1-3,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTGGHTYIHICNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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